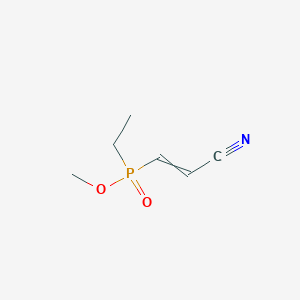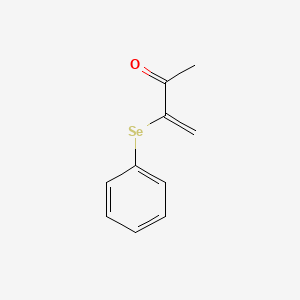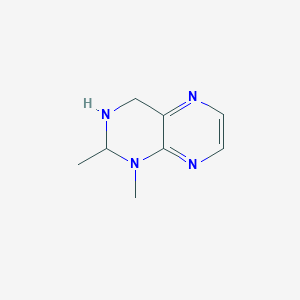
1,2-Dimethyl-1,2,3,4-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is of significant interest due to its structural similarity to naturally occurring pteridines, which play crucial roles in biological systems as pigments, enzyme cofactors, and in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce fully saturated tetrahydropteridines .
科学的研究の応用
1,2-Dimethyl-1,2,3,4-tetrahydropteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives used in various chemical studies.
Biology: The compound is used to study enzyme mechanisms and metabolic pathways involving pteridines.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,2-Dimethyl-1,2,3,4-tetrahydropteridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a cofactor for certain enzymes, facilitating biochemical reactions. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropteridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a different ring structure and biological activity.
1,2,3,4-Tetrahydropyridine: Similar in structure but with different substituents and applications
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
特性
CAS番号 |
61156-96-5 |
|---|---|
分子式 |
C8H12N4 |
分子量 |
164.21 g/mol |
IUPAC名 |
1,2-dimethyl-3,4-dihydro-2H-pteridine |
InChI |
InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |
InChIキー |
YHFHDTUNNFXICZ-UHFFFAOYSA-N |
正規SMILES |
CC1NCC2=NC=CN=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



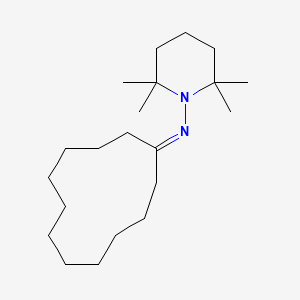
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
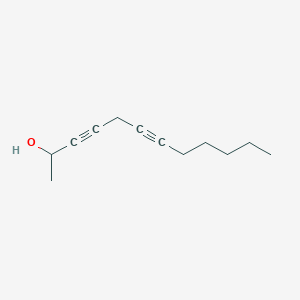
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
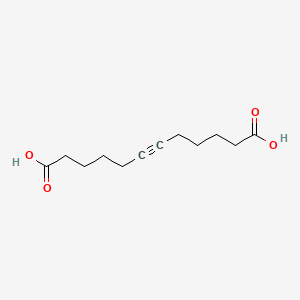

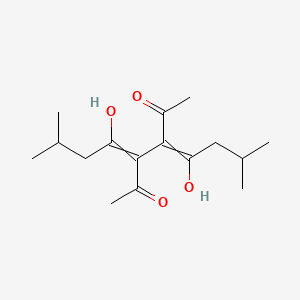
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

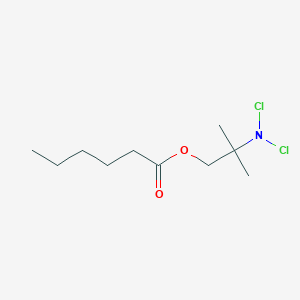
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
